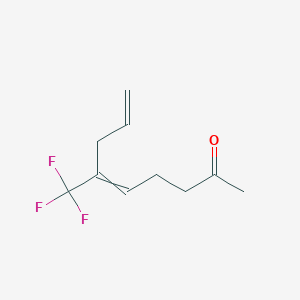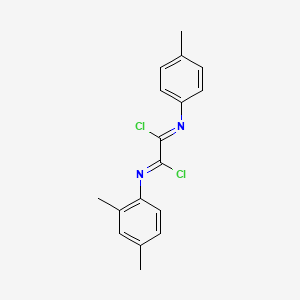
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes two imidoyl groups attached to an ethanebis backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 2,4-dimethylphenylamine and 4-methylphenylamine with ethanebis(imidoyl) dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene, and requires the presence of a base like triethylamine to facilitate the formation of the imidoyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidoyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced imidoyl derivatives, and substitution reactions may result in the formation of substituted ethanebis(imidoyl) compounds.
Wissenschaftliche Forschungsanwendungen
(1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets and pathways. The imidoyl groups can coordinate with metal ions, forming stable complexes that exhibit unique reactivity. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially disrupting cellular processes and leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(2,4-Dimethylphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride stands out due to its specific substitution pattern on the phenyl rings and the presence of two imidoyl groups
Eigenschaften
CAS-Nummer |
653591-83-4 |
|---|---|
Molekularformel |
C17H16Cl2N2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
N'-(2,4-dimethylphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C17H16Cl2N2/c1-11-4-7-14(8-5-11)20-16(18)17(19)21-15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
InChI-Schlüssel |
DAFXSKDUGGPLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=C(C=C(C=C2)C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
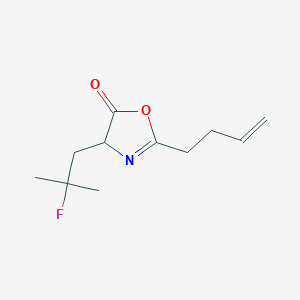
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
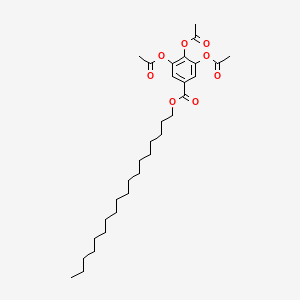
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
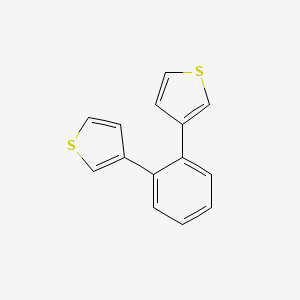
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
